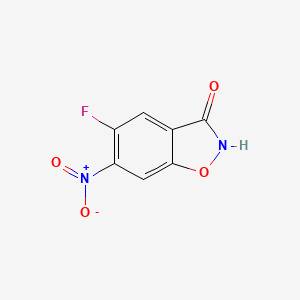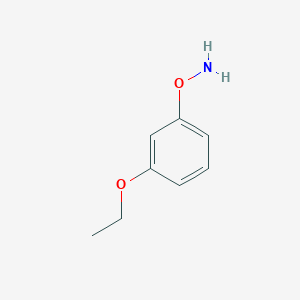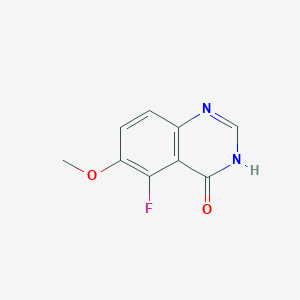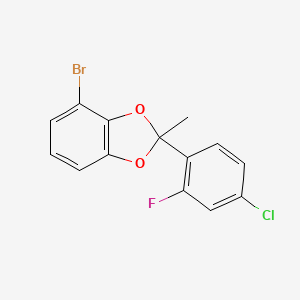
4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cross-coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antifungal and anticancer agent. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Bromo-2-(4-chlorophenyl)-2-methylbenzo[d][1,3]dioxole
- (S)-4-Bromo-2-(4-fluorophenyl)-2-methylbenzo[d][1,3]dioxole
- (S)-4-Bromo-2-(4-chloro-2-methylphenyl)-2-methylbenzo[d][1,3]dioxole
Uniqueness
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C14H9BrClFO2 |
|---|---|
Molecular Weight |
343.57 g/mol |
IUPAC Name |
4-bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H9BrClFO2/c1-14(9-6-5-8(16)7-11(9)17)18-12-4-2-3-10(15)13(12)19-14/h2-7H,1H3 |
InChI Key |
YTVRFDGHHCSNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)Br)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


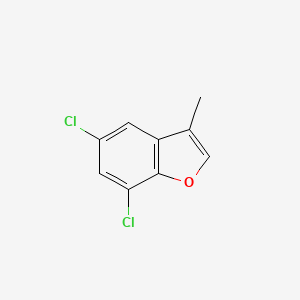
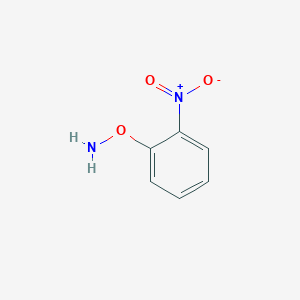
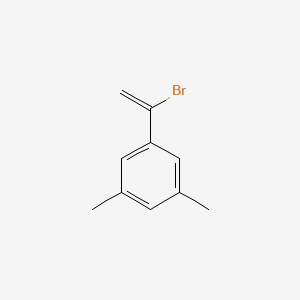
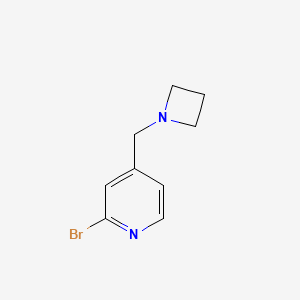
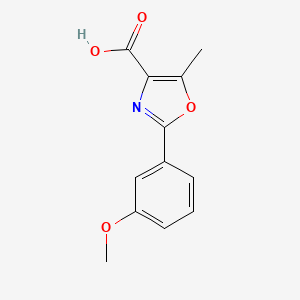
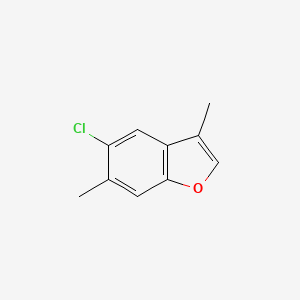

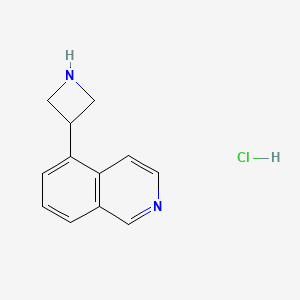
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)

